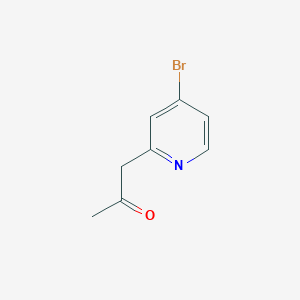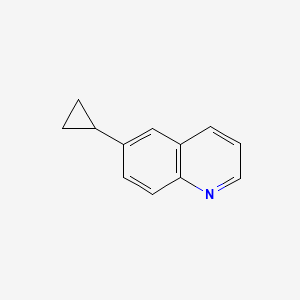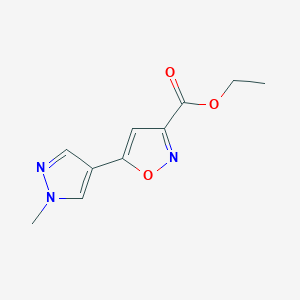
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-azido acrylates with aromatic oximes under mild conditions . This metal-free synthesis is advantageous due to its straightforward and efficient nature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . These methods are optimized for higher yields and scalability, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate: Another isoxazole derivative with similar chemical properties.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share the pyrazole ring structure.
Uniqueness
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate stands out due to its dual heterocyclic rings, which confer unique reactivity and biological activity. This dual structure allows it to participate in a broader range of chemical reactions and exhibit diverse pharmacological effects.
属性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
ethyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-4-9(16-12-8)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3 |
InChI 键 |
AJEWRTDKRUJTQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=CN(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
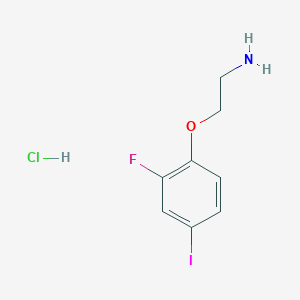

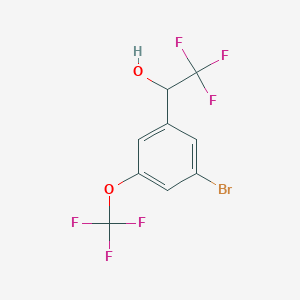
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
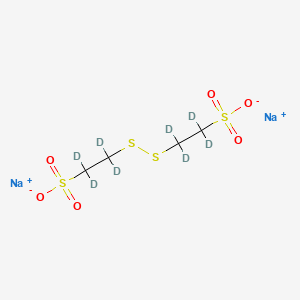
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
